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The 19-base pair (bp) insertion/deletion polymorphism (rs70991108) in the first intron of the
dihydrofolate reductase (DHFR) gene has emerged as a significant modulator of cancer risk.
This genetic variant, located within a critical enzyme of folate metabolism, presents a complex
and often paradoxical role in carcinogenesis. Its influence appears to be cancer-type specific
and is notably modulated by dietary folate intake, particularly the use of folic acid supplements.
This technical guide provides a comprehensive overview of the current understanding of the
DHFR 19-bp deletion, with a focus on its molecular mechanisms, association with various
cancers, and detailed experimental protocols for its study.

The Central Role of DHFR in Folate Metabolism

Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF)
to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of
purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This positions
DHFR at the heart of cellular proliferation and growth. The synthetic form of folate, folic acid,
found in supplements and fortified foods, requires reduction by DHFR to become biologically
active within the cell.[3] Consequently, variations in DHFR expression or activity can have
profound effects on DNA synthesis and repair, methylation reactions, and overall cellular
homeostasis.[4][5]
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The Molecular Impact of the 19-bp Deletion

The 19-bp deletion is located in the first intron of the DHFR gene. While intronic, this region
appears to be functionally significant. The prevailing hypothesis is that this deletion removes a
binding site for the Sp1 transcription factor, which is involved in the regulation of DHFR gene
expression. The absence of this binding site is thought to lead to an increase in DHFR mRNA
transcription.[3] One study reported that individuals homozygous for the deletion (-/-) had 4.8-
fold higher DHFR mRNA levels compared to those with the insertion (+/+) genotype.[3] This
increased expression is a key factor in understanding the downstream effects of the
polymorphism.
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Figure 1: Molecular mechanism of the DHFR 19-bp deletion.
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Association with Cancer Susceptibility: A Mixed
Picture

The impact of the DHFR 19-bp deletion on cancer risk is not uniform across different cancer
types. The available evidence, summarized in the tables below, highlights this heterogeneity.

Breast Cancer

Several studies have investigated the link between the DHFR 19-bp deletion and breast cancer
risk, with a notable interaction with multivitamin or folic acid intake. In multivitamin users, the
deletion allele is associated with an increased risk of breast cancer.[3]
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Acute Lymphoblastic Leukemia (ALL)

In contrast to breast cancer, research on ALL suggests a more complex role. While some
studies have associated higher overall DHFR expression with a greater risk of relapse, the
direct link between the 19-bp deletion and initial susceptibility is less clear and warrants further
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investigation.[6] One study found that other DHFR polymorphisms, but not specifically the 19-

bp deletion, were associated with ALL risk.[7][8]
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Note: The data for ALL risk pertains to other DHFR polymorphisms, as direct odds ratios for the

19-bp deletion and ALL susceptibility were not found in the provided search results.

Colorectal Cancer

Studies on colorectal cancer have not found a significant association between the DHFR 19-bp
deletion and disease risk. However, other polymorphisms within the DHFR gene have been
linked to a decreased risk of colorectal cancer.[9][10]
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Note: The data for colorectal cancer pertains to other DHFR polymorphisms, as direct odds
ratios for the 19-bp deletion and colorectal cancer were not consistently reported as significant.

Signaling Pathways and Experimental Workflows

The primary pathway affected by the DHFR 19-bp deletion is the folate metabolism pathway.
Altered DHFR levels can impact the entire one-carbon metabolism network, which is crucial for
DNA synthesis and methylation.
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Figure 2: The DHFR 19-bp deletion's impact on the folate metabolism pathway.

The workflow for investigating the role of the DHFR 19-bp deletion in cancer susceptibility
typically involves several key experimental stages.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15575171?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

:

[Genomic DNA Extraction MRNA Extraction [Protein ExtractiorD

Genotyping ﬁ(Enzyme Activity Assayj

QLD

Click to download full resolution via product page

Figure 3: Experimental workflow for studying the DHFR 19-bp deletion.

Detailed Experimental Protocols
Genotyping of the DHFR 19-bp Deletion

Method: Allele-specific Polymerase Chain Reaction (PCR) or TagMan SNP Genotyping Assay.

DNA Extraction: Genomic DNA is extracted from whole blood or buccal cells using standard
commercial Kits.

PCR Primers and Probes (TagMan Assay):
e Forward Primer: 5-TCGCTGTGTCCCAGAACATG-3'[1]

e Reverse Primer: 5-AGCGCAGACCGCAAGTCTG-371]
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« Insertion Allele Probe (FAM): 5-ACCTGGGCGGGACGCG-TAMRA-3[1]

e Deletion Allele Probe (VIC): 5-TGGCCGACTCCCGGCG-TAMRA-31]

PCR Conditions (Allele-Specific PCR): The PCR-amplified fragments can be analyzed by
electrophoresis on a 6% polyacrylamide gel.

PCR Conditions (TagMan Assay): A typical reaction mixture (20 pL total volume) includes:

Genomic DNA: ~3 ng

Forward and Reverse Primers: 950 nmol/L each

FAM and VIC Probes: 250 nmol/L each

TagMan Universal PCR Master Mix: 2x concentration
Thermal Cycling Protocol (TagMan):

« Initial Denaturation: 95°C for 10 minutes

e Cycling (50 cycles):

o Denaturation: 92°C for 15 seconds

o Annealing/Extension: 60°C for 1 minute

Quantification of DHFR mRNA Expression

Method: Real-Time Quantitative Reverse Transcription PCR (RT-gPCR).

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, followed by
reverse transcription to synthesize cDNA using a commercial kit.

gPCR Primers: Commercially available, pre-validated primer pairs for human DHFR are
recommended for SYBR Green-based gPCR. For example:

e OriGene (HP200732):
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o Forward Sequence: 5'-CATGGTCTGGATAGTTGGTGGC-311]

o Reverse Sequence: 5'-GTGTCACTTTCAAAGTCTTGCATG-311]

» Sino Biological (HP103014): These are also available and validated for gPCR.[12]

gPCR Reaction Mix (SYBR Green): A typical reaction includes cDNA template, SYBR Green
master mix, and the forward and reverse primers.

Thermal Cycling Protocol (SYBR Green):
« Initial Activation: 95°C for 10 minutes
e Cycling (40 cycles):
o Denaturation: 95°C for 15 seconds
o Annealing/Extension: 60°C for 1 minute
o Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis: The relative expression of DHFR mRNA is calculated using the AACt method,
with a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

DHFR Enzyme Activity Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340
nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to
THF.

Reagents:

Assay Buffer (e.g., 50 mM Tris-HCI, 50 mM NaCl, pH 7.5)

DHFR Enzyme (from cell or tissue lysate)

NADPH solution

DHF Substrate solution
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Procedure:

Prepare cell or tissue lysates.
» In a 96-well plate, add the assay buffer, lysate, and NADPH.
« Initiate the reaction by adding the DHF substrate.

e Immediately measure the decrease in absorbance at 340 nm over time using a microplate
reader.

e The rate of decrease in absorbance is proportional to the DHFR activity.

Conclusion and Future Directions

The DHFR 19-bp deletion is a functional polymorphism with a tangible impact on DHFR
expression and, consequently, on folate metabolism. Its role in cancer susceptibility is nuanced,
highlighting the importance of considering both the specific cancer type and the individual's
dietary habits, particularly folic acid intake. For researchers and drug development
professionals, this polymorphism represents a potential biomarker for identifying individuals at
altered risk for certain cancers and may also influence the efficacy and toxicity of antifolate
chemotherapies like methotrexate.

Future research should focus on elucidating the precise regulatory mechanisms by which this
intronic deletion upregulates DHFR transcription. Furthermore, large-scale, prospective studies
are needed to clarify its role in a wider range of cancers and to explore its potential as a
predictive biomarker in personalized medicine. A deeper understanding of how this genetic
variant interacts with dietary and other environmental factors will be paramount in translating
this knowledge into effective cancer prevention and treatment strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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